molecular formula BF4HNO2- B088792 Nitronium tetrafluoroborate CAS No. 13826-86-3

Nitronium tetrafluoroborate

Cat. No.: B088792
CAS No.: 13826-86-3
M. Wt: 132.81 g/mol
InChI Key: RGVZMPONLYFINH-UHFFFAOYSA-N
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Description

Nitronium tetrafluoroborate (NTFB) is a strong oxidizing agent composed of nitronium ion (NO2+) and tetrafluoroborate anion (BF4−). It is a white solid that is soluble in water, alcohols, and ethers. NTFB is used in organic reactions such as oxidation, nitration, and halogenation, and is also used as a catalyst in a variety of industrial processes.

Scientific Research Applications

  • Enhanced Reactivity in Superacidic Media : Nitronium tetrafluoroborate's reactivity is significantly enhanced in superacidic trifluoromethanesulfonic acid, compared to aprotic media like methylene chloride and sulfolane. This enhanced reactivity is due to better solubility, higher dissociation of nitronium salts, and protosolvation of NO2+ by superacids (Olah, Laali, & Sandford, 1992).

  • Selective Removal of Metallic Carbon Nanotubes : this compound selectively removes metallic single-walled carbon nanotubes from semiconducting ones. The nitronium ions intercalate into nanotube bundles and attack the sidewall of metallic nanotubes due to the abundance of electron density, leading to their disintegration (An et al., 2005).

  • Indirect Electrochemical Nitration : Solutions of this compound prepared by anodic oxidation of nitrogen dioxide efficiently nitrate aromatics, enolsilyethers, alkenes, and conjugated dienes, producing a variety of compounds like nitroaromatics, α-nitroketones, and nitroacetamides (Bloom, Fleischmann, & Mellor, 1984).

  • Friedel-Crafts Type Nitration of Aromatics : this compound is used in Friedel-Crafts type nitration of aromatics, providing a method for preparing a variety of substituted aromatics. A simple method of preparing this compound from nitric acid HF and BF2 has been developed for this purpose (Kuhn & Olah, 1961).

  • Interaction with Narrow Carbon Nanotubes : Density functional calculations show that this compound salts bind strongly to both metallic and semiconducting narrow carbon nanotubes. The ions modify the electronic and geometrical structures of the nanotubes, leading to their destruction (Cabria, López, & Alonso, 2008).

  • Oxidative-Addition Reactions with Transition Metals : this compound has been used in oxidative-addition reactions to prepare nitrosyl and nitro complexes of transition metals like Ru(O), Rh(I), Ir(I), Pt(O). This novel use of nitronium ion introduces nitrosyl groups into coordination complexes (Reed, 1976).

  • Ipso-Nitration of Carboxylic Acids : this compound enables regioselective nitration of aliphatic and aromatic carboxylic acids, forming nitro compounds. This method offers mild reaction conditions and is tolerant of a broad range of functional groups (Natarajan, Chaudhary, & Venugopalan, 2015).

  • Nitration of Electron-Rich Aromatics : this compound enables the successful mononitration and dinitration of various electron-rich aromatic substrates, creating products that were previously achievable only through indirect methods (Dwyer & Holzapfel, 1998).

Mechanism of Action

Target of Action

Nitronium tetrafluoroborate is primarily used as a nitrating agent . It targets nitrogen compounds, reacting with secondary aliphatic amines, an acyl aliphatic amine, a carbamate ester, a diacyl amine, and primary amides .

Mode of Action

This compound interacts with its targets by donating a nitro group (NO2) to the target molecule . This interaction results in the formation of the corresponding N-nitro derivative .

Biochemical Pathways

The nitration of aromatic compounds by this compound is an important synthetic pathway for generating arylamines . The nitration process involves the formation of nitronium ions, which are then used to nitrate the aromatic compounds .

Pharmacokinetics

It’s important to note that this compound is a colorless crystalline solid that reacts with water to form corrosive acids . Therefore, it must be handled under water-free conditions .

Result of Action

The result of this compound’s action is the formation of N-nitro derivatives when reacted with nitrogen compounds . These derivatives have various applications, including the synthesis of natural products, pharmaceuticals, and materials science .

Action Environment

This compound is sensitive to environmental conditions. It reacts with water to form corrosive acids, so it must be handled under water-free conditions . It is also sparsely soluble in many organic solvents . Therefore, the compound’s action, efficacy, and stability are highly influenced by the environmental conditions, particularly the presence of water and the type of solvent used.

Safety and Hazards

Nitronium tetrafluoroborate causes severe skin burns and eye damage . It may cause respiratory irritation and may damage fertility or the unborn child . It must be handled under water-free conditions .

Future Directions

Nitronium tetrafluoroborate has been shown to be a versatile nitrating agent for nitrogen compounds . This suggests potential future applications in the synthesis of various nitrogen compounds.

Properties

IUPAC Name

nitronium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/BF4.NO2/c2-1(3,4)5;2-1-3/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVZMPONLYFINH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.[N+](=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001014531
Record name Borate(1-), tetrafluoro-, nitryl (1:1)
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Molecular Weight

132.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White nearly odorless crystals; [Alfa Aesar MSDS]
Record name Nitronium tetrafluoroborate
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CAS No.

13826-86-3
Record name Borate(1-), tetrafluoro-, nitryl (1:1)
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Record name Borate(1-), tetrafluoro-, nitryl (1:1)
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Record name Nitronium tetrafluoroborate
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Q & A

A: Nitronium tetrafluoroborate acts as a strong electrophile. In reactions with aromatic compounds, the nitronium ion (NO2+) generated from this compound attacks the electron-rich aromatic ring, leading to electrophilic aromatic substitution and the introduction of a nitro group (NO2) onto the ring. [, , , , , ]

A: Yes, this compound can also react with non-aromatic compounds. For instance, it can nitrate aliphatic carboxylic acids in the presence of silver carbonate, likely proceeding through an alkyl- or aryl-silver intermediate. [] It can also oxidize alkyl (cycloalkyl) methyl ethers to carbonyl compounds. []

A: this compound reacts with alkanes like adamantane, but the mechanism is different. Instead of direct nitration, hydride abstraction occurs, leading to the formation of a carbocation intermediate. This intermediate then reacts with species like HNO2 or NO2- present in the reaction mixture, eventually yielding nitrated alkanes. []

ANone: The molecular formula is NO2BF4, and its molecular weight is 136.82 g/mol.

A: While specific spectroscopic data aren't extensively detailed within the provided research, researchers commonly utilize techniques like NMR spectroscopy to monitor reactions involving this compound and characterize products. [, , , , ]

A: this compound is often utilized with solvents like sulfolane, acetonitrile, methylene chloride, nitroethane, and nitromethane. The choice of solvent can influence reaction rates and product distributions. [, , , , , , , , ]

A: Yes, this compound is a powerful oxidizing agent and can react violently with water and other nucleophilic solvents. It's crucial to handle it with care and use it under anhydrous conditions. [, , ]

ANone: this compound finds applications in various synthetic transformations, including:

  • Nitration of aromatic compounds: It's widely used for introducing nitro groups into aromatic rings, enabling the synthesis of various nitroaromatic compounds. [, , , , , , , , , , ]
  • Nitration of aliphatic compounds: It can nitrate aliphatic carboxylic acids and alkanes, albeit through different mechanisms compared to aromatic nitration. [, ]
  • Oxidation reactions: It can oxidize alkyl (cycloalkyl) methyl ethers to their corresponding carbonyl compounds. []
  • Polymerization: It can initiate the polymerization of styrene oxide, leading to the formation of cyclic and linear oligomers with diverse structures. []

A: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the interaction of this compound with carbon nanotubes (CNTs). These calculations revealed the strong binding affinity of both nitronium and tetrafluoroborate ions to CNTs and provided insights into the mechanism of CNT destruction by nitronium ions. []

ANone: Yes, while not directly addressed in these papers, the counterion can influence the reactivity of the nitronium ion. Different counterions can alter the solubility and dissociation behavior of the nitronium salt, thereby impacting its reactivity in nitration reactions.

A: Electron-donating groups on the aromatic ring enhance the reactivity towards nitration, while electron-withdrawing groups deactivate the ring. The position of substituents also plays a role, with ortho/para directors favoring nitration at those positions and meta directors directing it to the meta position. [, , , , , , , ]

A: Due to its reactivity, this compound should be handled and stored under anhydrous conditions. It should be kept away from moisture and incompatible materials like water and nucleophilic solvents to prevent hazardous reactions. [, , ]

ANone: The study of this compound combines aspects of:

  • Organic Chemistry: It's a crucial reagent for synthesizing various organic compounds, highlighting its significance in organic synthesis and methodology development. [, , , , , , , , , , , , , , ]
  • Materials Science: Research on its interaction with carbon nanotubes showcases its relevance in understanding material properties and potential applications in nanotechnology. []
  • Analytical Chemistry: The use of techniques like NMR and HPLC to monitor reactions and analyze products underscores the role of analytical chemistry in studying this compound and its applications. [, , , , ]

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